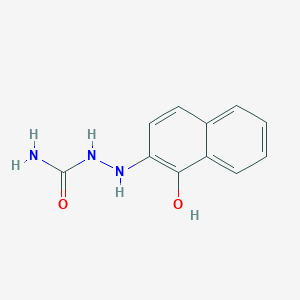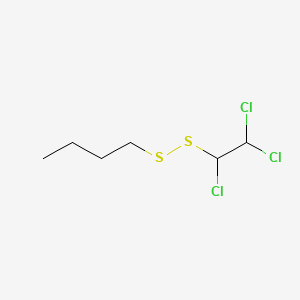
Butyl 1,2,2-trichloroethyl disulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 1,2,2-trichloroethyl disulfide is an organic compound with the molecular formula C6H11Cl3S2. This compound belongs to the class of disulfides, which are characterized by the presence of a sulfur-sulfur (S-S) bond. Disulfides are commonly found in various natural products, pharmaceuticals, and industrial chemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disulfides, including butyl 1,2,2-trichloroethyl disulfide, typically involves the oxidative coupling of thiols. Thiols are readily oxidized by various oxidants to form disulfides. Common oxidants used in these reactions include molecular oxygen, hydrogen peroxide, iodine, dimethyl sulfoxide, and benzoquinones . The reaction conditions can vary, but they often involve mild temperatures and the use of solvents such as ethanol or subcritical water .
Industrial Production Methods
Industrial production of disulfides may involve the use of metal-containing catalysts or physical methods such as photo- or microwave irradiation. These methods aim to enhance the efficiency and selectivity of the disulfide formation process .
化学反応の分析
Types of Reactions
Butyl 1,2,2-trichloroethyl disulfide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the disulfide bond can yield thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidants include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiolates can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Butyl 1,2,2-trichloroethyl disulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other sulfur-containing compounds.
Biology: Disulfides play a crucial role in the folding and stabilization of proteins. This compound can be used to study disulfide bond formation and its effects on protein structure.
Medicine: Disulfides are explored for their potential therapeutic applications, including as prodrugs that release active thiols in the body.
Industry: Disulfides are used as vulcanizing agents in the rubber industry and as intermediates in the synthesis of various chemicals
作用機序
The mechanism of action of butyl 1,2,2-trichloroethyl disulfide involves the cleavage of the disulfide bond, which can lead to the formation of reactive thiol intermediates. These thiols can interact with various molecular targets, including proteins and enzymes, potentially altering their function. The compound’s effects are mediated through pathways involving redox reactions and thiol-disulfide exchange processes .
類似化合物との比較
Similar Compounds
- Diphenyl disulfide
- Dibutyl disulfide
- Di-tert-butyl disulfide
Uniqueness
Butyl 1,2,2-trichloroethyl disulfide is unique due to the presence of three chlorine atoms on the ethyl group, which can influence its reactivity and the types of reactions it undergoes. This structural feature distinguishes it from other disulfides and can lead to different chemical and biological properties .
特性
CAS番号 |
4560-93-4 |
|---|---|
分子式 |
C6H11Cl3S2 |
分子量 |
253.6 g/mol |
IUPAC名 |
1-(1,2,2-trichloroethyldisulfanyl)butane |
InChI |
InChI=1S/C6H11Cl3S2/c1-2-3-4-10-11-6(9)5(7)8/h5-6H,2-4H2,1H3 |
InChIキー |
YBBKIICIEUHEPI-UHFFFAOYSA-N |
正規SMILES |
CCCCSSC(C(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


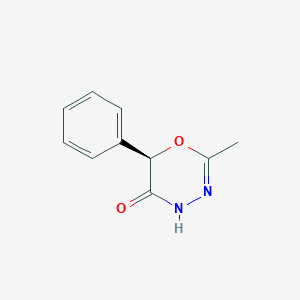
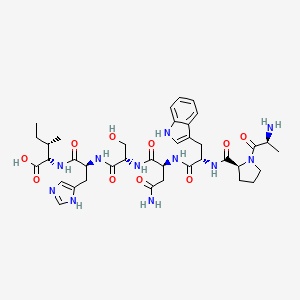
![(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene](/img/structure/B14178383.png)
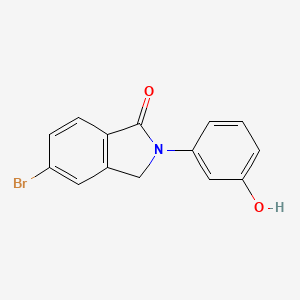
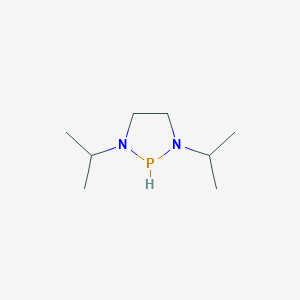
![Trimethyl[4-(4-nitrophenyl)but-3-en-1-yn-1-yl]silane](/img/structure/B14178401.png)
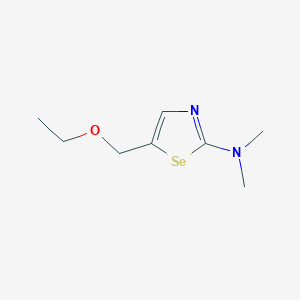
![1-Benzyl-3-[(2-chlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14178414.png)
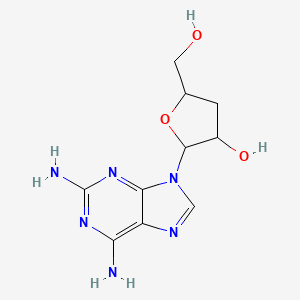
![6,10,11-Trimethoxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one](/img/structure/B14178428.png)
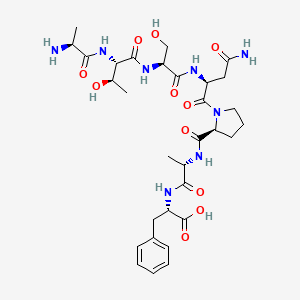
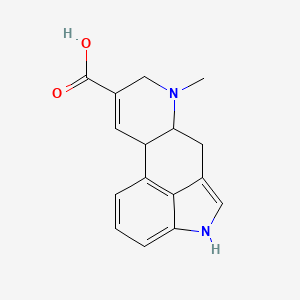
![Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B14178448.png)
